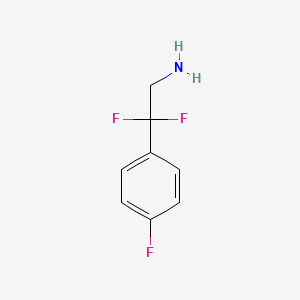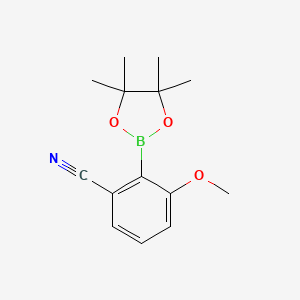
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic molecule. It contains a methoxy group (OCH3), a nitrile group (CN), and a boronic ester group (B(OCH2C(CH3)3)2), which is also known as a pinacol boronate group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the use of Suzuki-Miyaura cross-coupling reactions . This reaction typically involves a boronic acid or boronic ester (like the pinacol boronate in this compound) and a halide or pseudohalide .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, compounds containing pinacol boronate groups are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .Scientific Research Applications
Synthesis and Structural Studies
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and related compounds have been synthesized and characterized in various studies. These compounds have been studied for their molecular structures, often using techniques like X-ray diffraction and density functional theory (DFT) calculations. For instance, Wu et al. (2021) synthesized similar compounds and analyzed them using FT-IR, NMR, and MS spectroscopy, confirming their structures through X-ray diffraction and DFT calculations (Wu et al., 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through spectroscopy and X-ray diffraction, and investigating molecular electrostatic potential and frontier molecular orbitals using DFT (Huang et al., 2021).
Prochelator and Cytoprotection Studies
Another significant application is in the development of prochelators for specific biological activities. Wang and Franz (2018) discussed a prodrug version of a metal chelator where a boronate group in the compound prevents metal chelation until it reacts with hydrogen peroxide. This process can sequester iron(III) and inhibit iron-catalyzed oxidative damage, highlighting its potential in cellular protection against oxidative stress (Wang & Franz, 2018).
Fluorescence Probes for Hydrogen Peroxide Detection
The use of boronate-based fluorescence probes, including compounds similar to this compound, for detecting hydrogen peroxide is another application. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, which displayed varied responses to hydrogen peroxide, indicating their potential in chemical sensing applications (Lampard et al., 2018).
Material Science and Solar Cell Applications
In material science, specifically in the development of semiconducting materials for solar cells, Liu et al. (2016) synthesized arylamine derivatives linked with compounds similar to this compound. These compounds exhibited better thermal stability than conventional materials and demonstrated efficiency in perovskite solar cells (Liu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar organoboron compounds can interact with their targets through a process called borylation . This involves the formation of a bond between a carbon atom (in the target molecule) and a boron atom (in the organoboron compound). The resulting changes in the target molecule can alter its function .
Biochemical Pathways
Organoboron compounds are often used in organic synthesis, where they can participate in various reactions such as c-c bond formation, oxidation, and reduction . These reactions can influence a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Similar organoboron compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological environment .
Result of Action
The borylation of target molecules can result in significant changes in their function, potentially leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of oxygen or strong oxidizing agents should be avoided as they can react with the compound, potentially altering its structure and function . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, have been used in the synthesis of novel copolymers
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other organic boron compounds .
properties
IUPAC Name |
3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-16)7-6-8-11(12)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKFZFTXEPPYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Methyl-4-octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2831353.png)
![1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol](/img/structure/B2831355.png)
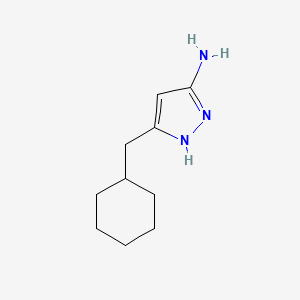
amine hydrochloride](/img/structure/B2831359.png)
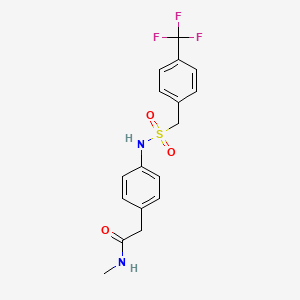
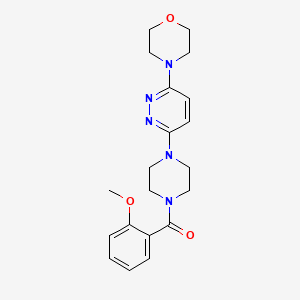
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2831362.png)
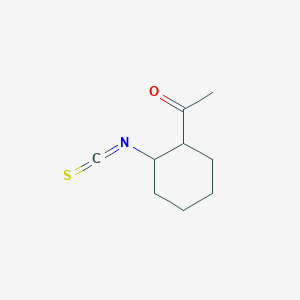
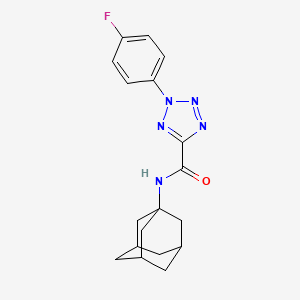
![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2831367.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2831368.png)
![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)
![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)
